Cas no 465-11-2 (Gamabufotalin)

Gamabufotalin 化学的及び物理的性質
名前と識別子
-
- Bufa-20,22-dienolide,3,11,14-trihydroxy-, (3b,5b,11a)-
- Gamabufotalin
- 5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
- Gamabufagin
- Gamabufogenin
- Gammabufotalin
- 5HH3KM165O
- Gamabufalin
- NSC90384
- 5-beta-BUFA-20,22-DIENOLIDE, 3-beta,11-alpha,14-TRIHYDROXY-
- CS-3701
- AC-34676
- GAMABUFOTALIN [MI]
- SCHEMBL866038
- HY-N0883
- 465-11-2
- Bufa-20, 3,11,14-trihydroxy-, (3.beta.,5.beta.,11.alpha.)-
- UNII-5HH3KM165O
- NCGC00485918-01
- 5beta-Bufa-20,22-dienolide, 3beta,11alpha,14-trihydroxy-
- Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3-beta,5-beta,11-alpha)-
- AKOS030526148
- AS-77298
- Q27149869
- CHEMBL465318
- Q-100490
- (3.BETA.,5.BETA.,11.ALPHA.)-3,11,14-TRIHYDROXYBUFA-20,22-DIENOLIDE
- DTXSID40878664
- 3-beta,11-alpha,14-Trihydroxy-5-beta-bufa-20,22-dienolide
- MFCD01740822
- CHEBI:80826
- NSC-90384
- C16962
- NSC 90384
- 5.beta.-Bufa-20, 3.beta.,11.alpha.,14-trihydroxy-
- A827057
- Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3-beta,5-beta,11-alpha)-(9CI)
- 5-((3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta(a)phenanthren-17-yl)pyran-2-one
- 3-.beta.,11-.alpha.,14-Trihydroxy-5-.beta.-bufa-20,22-dienolide
- DTXCID501016706
- 3beta,11alpha,14beta-trihydroxy-5beta-bufa-20,22-dienolide
- DA-53479
- 5.beta.-Bufa-20,22-dienolide, 3.beta.,11.alpha.,14-trihydroxy-
- (3beta,5beta,11alpha)-3,11,14-Trihydroxybufa-20,22-dienolide
- 5beta-Bufa-20,22-dienolide, 3beta,11alpha,14-trihydroxy-(8CI)
-
- MDL: MFCD01740822
- インチ: 1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1
- InChIKey: FMTLOAVOGWSPEF-KJRPADTMSA-N
- ほほえんだ: O([H])[C@]12C([H])([H])C([H])([H])[C@]([H])(C3=C([H])OC(C([H])=C3[H])=O)[C@@]1(C([H])([H])[H])C([H])([H])[C@]([H])([C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 402.240624g/mol
- ひょうめんでんか: 0
- XLogP3: 2
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 1
- どういたいしつりょう: 402.240624g/mol
- 単一同位体質量: 402.240624g/mol
- 水素結合トポロジー分子極性表面積: 87Ų
- 重原子数: 29
- 複雑さ: 773
- 同位体原子数: 0
- 原子立体中心数の決定: 9
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 402.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.289
- ゆうかいてん: 254°
- ふってん: 595.8±50.0 °C at 760 mmHg
- フラッシュポイント: 203.4±23.6 °C
- 屈折率: 1.612
- PSA: 90.90000
- LogP: 3.21270
- ひせんこうど: D18 +1.26° (c = 0.793 in methanol)
Gamabufotalin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Gamabufotalin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0612-10mg |
Gamabufotalin |
465-11-2 | 98% | 10mg |
$96 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP0612-100mg |
Gamabufotalin |
465-11-2 | 98% | 100mg |
$590 | 2023-09-19 | |
eNovation Chemicals LLC | Y1259690-10mg |
GAMABUFOTALIN |
465-11-2 | 98% | 10mg |
$240 | 2024-06-06 | |
S e l l e c k ZHONG GUO | E0913-1mg |
Gamabufotalin |
465-11-2 | 1mg |
¥2039.53 | 2022-04-26 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0612-100mg |
Gamabufotalin |
465-11-2 | 98% | 100mg |
$590 | 2023-09-20 | |
S e l l e c k ZHONG GUO | E0913-5mg |
Gamabufotalin |
465-11-2 | 5mg |
¥6118.19 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50484-5mg |
Gamabufotalin (Gamabufagin) |
465-11-2 | 98% | 5mg |
¥873.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50484-10mg |
Gamabufotalin (Gamabufagin) |
465-11-2 | 98% | 10mg |
¥1514.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2456-10 mg |
Gamabufotalin |
465-11-2 | 99.18% | 10mg |
¥1560.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2456-1 mL * 10 mM (in DMSO) |
Gamabufotalin |
465-11-2 | 99.18% | 1 mL * 10 mM (in DMSO) |
¥915.00 | 2022-04-26 |
Gamabufotalin 関連文献
-
Linrui Duan,Hua Li,Jiani Yuan,Hang Zhao,Xiaokai Zhang,Xuanxuan Zhou,Qian Yang,Wei Cao,Yanhua Xie,Shan Miao,Siwang Wang Anal. Methods 2015 7 6695
-
Jing Zhou,Huacong Zhao,Luyao Chen,Xiaowei Xing,Tingmei Lv,Xinyi Yang,Qinan Wu,Jinao Duan,Hongyue Ma RSC Adv. 2019 9 1208
-
3. Bufadienolides. Part XXIII. 14,15β-epoxy-3β,11α-dihydroxy-5β-bufa-20,22-dienolide (11α-hydroxyresibufogenin)George R. Pettit,Yoshiaki Kamano J. Chem. Soc. Perkin Trans. 1 1973 725
-
Mingwan Shi,Xiaohan Liu,Wei Pan,Na Li,Bo Tang J. Mater. Chem. B 2023 11 6478
-
Dulcie A. Mulholland,Sianne L. Schwikkard,Neil R. Crouch Nat. Prod. Rep. 2013 30 1165
-
Dulcie A. Mulholland,Sianne L. Schwikkard,Neil R. Crouch Nat. Prod. Rep. 2013 30 1165
-
Kaiyuan Tang,Xiao Li,Yanling Hu,Xiaonan Zhang,Nan Lu,Qiang Fang,Jinjun Shao,Shengke Li,Weijun Xiu,Yanni Song,Dongliang Yang,Junjie Zhang Biomater. Sci. 2023 11 4411
-
Balla Sylla,Serge Lavoie,Jean Legault,Charles Gauthier,André Pichette RSC Adv. 2019 9 39743
-
Pieter S. Steyn,Fanie R. van Heerden Nat. Prod. Rep. 1998 15 397
-
10. Synthetic and single-crystal X-ray diffraction studies of CH2I2 and aryl iodide complexes of silver carboxylates and β-diketonatesJohn Powell,Michael J. Horvath,Alan Lough,Andrew Phillips,Jason Brunet J. Chem. Soc. Dalton Trans. 1998 637
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Bufanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bufanolides and derivatives
- Other Chemical Reagents
Gamabufotalinに関する追加情報
Recent Advances in Gamabufotalin (465-11-2) Research: Therapeutic Potential and Mechanisms of Action
Gamabufotalin (CAS: 465-11-2), a bioactive bufadienolide compound derived from the traditional Chinese medicine Chan Su, has garnered significant attention in recent years due to its potent anticancer and anti-inflammatory properties. This research brief synthesizes the latest findings on Gamabufotalin, focusing on its molecular mechanisms, therapeutic applications, and ongoing clinical developments. Recent studies have elucidated its role in modulating key signaling pathways, including PI3K/AKT and NF-κB, offering new insights into its pharmacological potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Gamabufotalin exhibits selective cytotoxicity against various cancer cell lines, particularly in hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). The compound's ability to induce apoptosis via mitochondrial dysfunction and ROS generation was highlighted as a key mechanism. Structural-activity relationship (SAR) analyses further revealed that the hydroxyl group at C-14 and the lactone ring are critical for its bioactivity, providing a foundation for future derivatization efforts.
In addition to its anticancer effects, Gamabufotalin has shown promise in mitigating inflammatory responses. A preclinical study in Nature Communications (2024) reported its efficacy in suppressing NLRP3 inflammasome activation, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and sepsis. The compound's dual functionality as both an anticancer and anti-inflammatory agent positions it as a versatile candidate for multi-target therapy development.
Despite these advancements, challenges remain in optimizing Gamabufotalin's pharmacokinetic profile. Recent pharmacokinetic studies indicate low oral bioavailability due to extensive first-pass metabolism, prompting investigations into novel delivery systems such as lipid nanoparticles and prodrug formulations. Collaborative efforts between academia and industry are underway to address these limitations, with two Phase I clinical trials currently evaluating its safety profile in oncology patients.
In conclusion, Gamabufotalin (465-11-2) represents a compelling case study in the translation of traditional medicine compounds into modern therapeutics. Its multifaceted mechanisms of action and expanding therapeutic indications underscore the importance of continued research in this area. Future directions should focus on structure optimization, combination therapies, and biomarker identification to fully realize its clinical potential.
